Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-11(10-19)13(9-18)12-6-4-5-7-14(12)17/h4-7,11,13,19H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMWVEVQYLBPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the 2-chlorophenyl group.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The 2-chlorophenyl group can be reduced to a phenyl group.
Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require strong bases or acids, such as sodium hydride or sulfuric acid.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include phenyl-substituted pyrrolidine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of various substituents on the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 2-chlorophenyl group and the hydroxymethyl group can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Ring Variations : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in and dihydropyridine (unsaturated 6-membered) in . Pyrrolidine derivatives often exhibit conformational rigidity, enhancing binding specificity in drug-receptor interactions compared to more flexible piperidines.
- Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., ) impart strong electronegativity and metabolic stability.
Key Observations :
- The target compound’s synthesis likely employs carbamate-forming reagents (e.g., di-tert-butyl dicarbonate) similar to , whereas trifluoromethylated analogues () require harsher conditions (SOCl2).
- High yields (e.g., 90% in ) are achievable via Mitsunobu-like coupling, emphasizing the efficiency of this method for introducing hydroxymethyl groups.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher LogP (2.8 vs. 1.2–1.5 in others) reflects increased lipophilicity due to the chlorophenyl group, favoring membrane permeability in drug design.
- Piperidine derivatives () show reduced solubility in non-polar solvents compared to pyrrolidines, likely due to increased ring size and polarity.
Biological Activity
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1785761-81-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound falls under the category of pyrrolidine derivatives, which are known for various pharmacological properties, including anticancer and neuroprotective effects.
- Molecular Formula : C16H22ClNO3
- Molecular Weight : 311.81 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring, a hydroxymethyl group, and a chlorophenyl substituent, contributing to its unique biological activity.
Anticancer Potential
Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit promising anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation .
Table 1: Biological Activity of Pyrrolidine Derivatives
Neuroprotective Effects
Additionally, compounds with similar structures have been explored for their neuroprotective effects. Some studies suggest that they can inhibit enzymes like acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer’s disease . The presence of the piperidine moiety in these compounds enhances their ability to cross the blood-brain barrier, making them suitable candidates for neurodegenerative disease therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The following factors play significant roles in its activity:
- Pyrrolidine Ring : Essential for maintaining the compound's three-dimensional structure, which is critical for binding interactions with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to improved receptor binding affinity.
- Hydroxymethyl Group : Potentially involved in hydrogen bonding interactions with target proteins.
Case Studies
In a recent case study involving a series of pyrrolidine derivatives, researchers evaluated the anticancer efficacy of various compounds in vitro. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin. This was attributed to its ability to induce apoptosis more effectively in targeted cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step sequences starting from pyrrolidine scaffolds. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) can undergo nucleophilic substitution with 2-chlorophenyl groups, followed by hydroxymethylation via oxidation or reduction steps. Reaction optimization may include:
- Temperature control : Reactions are often conducted at 0–20°C to minimize side products (e.g., bromomethyl intermediates in ).
- Catalysts : Use of triethylamine (TEA) or DMAP to enhance reaction efficiency ().
- Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize reactive sites during functionalization ( ).
Q. What purification strategies are effective for isolating this compound?
- Techniques :
- Flash chromatography : Silica gel columns with gradients of hexane/EtOAc (e.g., 2:1 to 1:6 ratios) effectively separate polar hydroxymethyl derivatives ( ).
- Recrystallization : Use solvents like ethanol or dichloromethane for high-purity solids ().
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition ( ).
- Purity assessment : Confirm purity (>95%) via HPLC or NMR integration ().
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the 2-chlorophenyl aromatic protons (δ 7.2–7.5 ppm), hydroxymethyl (–CH2OH, δ 3.5–4.0 ppm), and Boc tert-butyl group (δ 1.4 ppm) ( ).
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ calcd for C17H23ClNO3: 324.1361) ().
- IR spectroscopy : Identify –OH (3300 cm⁻¹) and carbonyl (1700 cm⁻¹) stretches ().
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity or reactivity?
- Experimental design : Synthesize enantiomers (e.g., (3R,4R) vs. (3S,4S)) using chiral catalysts or resolution techniques ( ).
- Activity testing : Compare IC50 values in cellular assays (e.g., neuroendocrine prostate cancer inhibition in ).
- Data contradiction : Contradictory bioactivity between enantiomers may arise from differential binding to targets (e.g., sulfonamide derivatives in ). Resolve via molecular docking or crystallography .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methods :
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability ().
- ADMET prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration ( ).
Q. What strategies address low yields in hydroxymethylation or Boc deprotection steps?
- Hydroxymethylation :
- Oxidative methods : Use m-CPBA (meta-chloroperbenzoic acid) for controlled oxidation of methylene to hydroxymethyl groups ().
- Reductive methods : NaBH4 or LiAlH4 selectively reduce ester intermediates ( ).
- Boc deprotection :
- Acidolysis : TFA (trifluoroacetic acid) in DCM at 0°C preserves sensitive functional groups ().
- Microwave-assisted cleavage : Reduces reaction time and side-product formation ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
